(R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl
CAS No.:
Cat. No.: VC13661474
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24Cl2N2 |
|---|---|
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | (2R)-1-phenyl-3-piperidin-1-ylpropan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2.2ClH/c15-14(11-13-7-3-1-4-8-13)12-16-9-5-2-6-10-16;;/h1,3-4,7-8,14H,2,5-6,9-12,15H2;2*1H/t14-;;/m1../s1 |
| Standard InChI Key | WPOCUMCGNGEONH-FMOMHUKBSA-N |
| Isomeric SMILES | C1CCN(CC1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl |
| SMILES | C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl |
| Canonical SMILES | C1CCN(CC1)CC(CC2=CC=CC=C2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound exists as a dihydrochloride salt of the base amine (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine. Its molecular formula is C₁₄H₂₄Cl₂N₂, with a molecular weight of 291.3 g/mol. The free base form (without HCl) has a molecular formula of C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . The (R)-configuration at the chiral center is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Physicochemical Properties
Structural Features and Stability
The molecule comprises a phenyl group attached to a propan-2-amine backbone, with a piperidine ring linked via a methylene group. The dihydrochloride salt enhances solubility in aqueous media, a property advantageous for in vitro assays. Stability data suggest that the compound should be stored in a cool, dry environment to prevent decomposition, though specific degradation products remain uncharacterized in the literature.
Synthesis and Enantioselective Preparation
Table 2: Key Steps in the Synthesis of (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HCl
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCC / Dichloromethane / Cooling | Amide bond formation |
| 2 | Acetyl chloride / Methanol / Reflux | Acetylation of intermediates |
| 3 | LiAlH₄ / Tetrahydrofuran / Reflux | Reduction to final amine product |
Challenges in Enantioselective Synthesis
Achieving high enantiomeric excess (ee) for the (R)-form requires chiral auxiliaries or asymmetric catalysis. Techniques such as enzymatic resolution or use of Evans’ oxazolidinones could be explored, though no published studies specific to this compound exist. The lack of detailed synthetic data underscores the need for further methodological development .
Pharmacological Applications and Mechanisms
Sodium Channel Modulation
Structurally related compounds, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, exhibit potent sodium (Na⁺) channel blocking activity, as demonstrated in ischemic stroke models . These analogs share a propanolamine backbone similar to (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine, suggesting potential neuroprotective properties. For example, compound 4b from Seki et al. (2012) showed an IC₅₀ of 0.56 μM for Na⁺ channel inhibition and reduced infarct volume in a rat middle cerebral artery (MCA) occlusion model .
Glycine Transporter (GlyT1) Inhibition
Although direct evidence is lacking, structurally related compounds like 7w (a piperidine-methylpyridine carboxamide) exhibit GlyT1 inhibitory activity (IC₅₀ = 1.8 nM) and efficacy in rodent schizophrenia models . The piperidine moiety in (R)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine may similarly modulate glycine levels, warranting further investigation.
Future Directions and Research Gaps
Target Identification and Validation
High-throughput screening against ion channels (e.g., Na⁺, Ca²⁺) and neurotransmitter transporters (e.g., GlyT1, SERT) could elucidate its mechanism of action. Molecular docking studies may predict affinity for NMDA receptor subunits or sigma-1 receptors.
In Vivo Pharmacokinetics
Evaluating oral bioavailability, blood-brain barrier penetration, and metabolic stability in rodent models is critical. Analogous compounds exhibit variable plasma exposure, with microsomal intrinsic clearance values ranging from 0.10 to 0.32 mL/min/mg protein in rats .
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